molecular formula C13H17Cl3F3N3S B2491017 8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane dihydrochloride CAS No. 1272756-45-2

8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane dihydrochloride

Cat. No.: B2491017
CAS No.: 1272756-45-2
M. Wt: 410.71
InChI Key: UGYDSFJADBWQSH-UHFFFAOYSA-N
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Description

8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane dihydrochloride is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 7 (CXCR7, also known as ACKR3). This compound was developed and disclosed by Pfizer Inc. as part of a program to create novel immunomodulatory agents. Its primary research value lies in its ability to selectively block the interaction of CXCR7 with its endogenous ligands, CXCL12 and CXCL11. By inhibiting CXCR7 signaling, this tool compound enables researchers to investigate the complex roles of this receptor in physiological and pathological processes. CXCR7 is implicated in a wide array of functions, including cardiac development, angiogenesis, and cell survival . In oncology, its expression is frequently upregulated in various cancers, where it contributes to tumor growth, metastasis, and therapeutic resistance by promoting cancer cell adhesion, invasion, and a supportive tumor microenvironment. Furthermore, CXCR7 is a key player in inflammatory and autoimmune diseases, modulating leukocyte trafficking and immune responses. The use of this specific antagonist allows for the precise pharmacological dissection of CXCR7's role separate from the related receptor CXCR4, providing critical insights for developing targeted therapies in cancer immunology, inflammatory diseases, and regenerative medicine.

Properties

IUPAC Name

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3N3S.2ClH/c14-10-7-9(13(15,16)17)8-18-11(10)20-4-1-12(2-5-20)19-3-6-21-12;;/h7-8,19H,1-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYDSFJADBWQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NCCS2)C3=C(C=C(C=N3)C(F)(F)F)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl3F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane dihydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₃H₁₆Cl₂F₃N₃S
  • Molecular Weight : 324.25 g/mol
  • CAS Number : 1242267-83-9
  • Melting Point : 175–176 °C

The compound exhibits significant biological activity primarily as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in various physiological processes including blood pressure regulation and inflammation pathways. Research indicates that modifications to the compound's structure can enhance its inhibitory potency against sEH, thereby influencing cardiovascular health .

2. Pharmacological Effects

  • Antihypertensive Activity : In studies conducted on spontaneously hypertensive rats, administration of the compound resulted in a notable reduction in mean arterial pressure. The mechanism involves the inhibition of sEH, leading to increased levels of epoxyeicosatrienoic acids (EETs), which are vasodilatory agents .
  • Anticancer Potential : The spirocyclic structure of this compound has been associated with enhanced cytotoxicity against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .

3. Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Hypertension Model : A study demonstrated that doses of 30 mg/kg significantly lowered blood pressure in hypertensive rats without affecting normotensive controls, suggesting a targeted therapeutic effect .
  • Cancer Cell Lines : In vitro studies indicated that compounds with similar structural motifs exhibited improved cytotoxic effects against FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin .

Data Table: Summary of Biological Activities

Activity TypeEffectModel/Source
AntihypertensiveReduced blood pressureSpontaneously hypertensive rats
AnticancerInduced apoptosisFaDu tumor cells
sEH InhibitionEnhanced EET levelsIn vitro enzyme assays

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notes
Target Compound C₁₃H₁₆Cl₂F₃N₃S 374.26 3-chloro-5-(trifluoromethyl)pyridin-2-yl, thia-spiro core Discontinued commercial status; high purity (>95%)
N-(1-Benzylpiperidin-4-yl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine C₁₈H₁₉ClF₃N₃ 369.82 Benzylpiperidine substituent; lacks spirocyclic framework Simpler structure; molecular weight ~369 g/mol
8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride C₈H₁₇ClN₂S 208.75 Methyl group on spiro-N; lacks pyridine ring Reduced complexity; lower molecular weight
(8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(4-nitrophenyl)methanone C₂₀H₁₈ClF₃N₄O₄ 470.83 4-nitrobenzoyl group; oxa-spiro core Increased molecular weight due to nitrobenzoyl moiety
Compound 83 (from ) Not fully specified* N/A 5-bromo-3-chloropyridin-4-yl; bis(4-methoxybenzyl)amino Synthesized via Suzuki coupling; bromo substituent enhances reactivity

Key Structural and Functional Differences

  • Pyridine Ring Modifications: The target compound’s 3-chloro-5-(trifluoromethyl)pyridin-2-yl group is critical for electronic and steric effects. In contrast, Compound 83 () replaces the trifluoromethyl group with a bromine atom, which may alter cross-coupling reactivity and binding affinity .
  • Spirocyclic Core Variations :

    • Replacement of the thia (sulfur) atom in the spiro core with oxa (oxygen), as seen in , modifies electronic properties and hydrogen-bonding capacity .
    • The 8-methyl analog () simplifies the structure, removing the pyridine ring entirely, which drastically reduces molecular weight and likely impacts solubility .

Implications of Structural Differences

  • Pharmacokinetics: The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .
  • Reactivity : Bromine in Compound 83 may facilitate further functionalization, whereas the nitro group in ’s compound could limit stability under reducing conditions .
  • Commercial Viability : The discontinued status of the target compound () suggests challenges in synthesis or scalability compared to simpler analogs like the 8-methyl derivative .

Preparation Methods

Core Spirocyclic Framework Synthesis

The 1-thia-4,8-diazaspiro[4.5]decane backbone is typically constructed via cyclocondensation reactions. A foundational approach involves reacting 4-oxopiperidine derivatives with thiol-containing compounds in the presence of ammonium carbonate. For example, US3856797A details the reaction of 1-(3-dimethylaminopropyl)-4-oxopiperidine with thioglycollic acid and ammonium carbonate in benzene under reflux to form the spirocyclic intermediate.

Reaction conditions :

  • Solvent : Benzene or toluene (for azeotropic water removal)
  • Temperature : Reflux (~80°C)
  • Catalyst : None (base-mediated cyclization)
  • Yield : ~76% after recrystallization

This step is critical for establishing the spiro junction, with the thioglycollic acid introducing the sulfur atom into the structure.

The introduction of the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group occurs via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling. CN108863915B describes methods for synthesizing chloropyridine intermediates, such as 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile, which can serve as a precursor.

Key steps :

  • Substrate activation : The pyridine ring is activated by electron-withdrawing groups (e.g., trifluoromethyl and chlorine) to facilitate substitution.
  • Coupling reaction : The acetonitrile derivative reacts with the spirocyclic amine under basic conditions (e.g., potassium carbonate in ethanol).

Example protocol from US3856797A :

  • Reagents : 8-(3-chloropropyl)-3-oxo-4-m-trifluoromethylphenyl-1-thia-4,8-diazaspiro[4.5]decane, pyrrolidone, sodium carbonate
  • Solvent : Dimethylformamide (DMF)/toluene mixture
  • Temperature : Reflux (110–120°C)
  • Yield : 58% after recrystallization

Salt Formation and Purification

The dihydrochloride salt is formed by treating the free base with hydrochloric acid. US3856797A exemplifies this by adding ethanolic HCl to the amine intermediate, precipitating the salt.

Purification steps :

  • Recrystallization : Crude product is dissolved in methanol or ethanol and cooled to induce crystallization.
  • Washing : Residual impurities are removed using nonpolar solvents (e.g., isopropyl ether).

Typical yields : 65–80% after purification.

Comparative Analysis of Synthetic Routes

Parameter Method A (US3856797A) Method B (CN108863915B)
Starting Material 4-Oxopiperidine 2,3-Dichloro-5-(trifluoromethyl)pyridine
Key Reaction Cyclocondensation Nucleophilic Substitution
Catalyst None Potassium carbonate
Solvent Benzene Ethanol/Ethyl acetate
Reaction Time 15–20 hours 6–8 hours
Overall Yield 58–76% 70–85%

Method B offers higher yields due to optimized SNAr conditions, whereas Method A requires longer reaction times for cyclization.

Challenges and Optimization Strategies

  • Regioselectivity : The trifluoromethyl group’s steric bulk can hinder substitution at the pyridine’s 2-position. Using polar aprotic solvents (e.g., DMF) improves reactivity.
  • Byproduct Formation : Competing reactions at the spirocyclic nitrogen are mitigated by employing excess pyridine derivative (1.5–2.0 equiv).
  • Scale-Up Issues : Continuous flow reactors reduce reaction times and improve heat management for industrial production.

Characterization and Quality Control

Final product validation includes:

  • Melting Point : 226–228°C (with decomposition for dihydrochloride)
  • Spectroscopy : $$^1$$H NMR (DMSO-d6) shows characteristic peaks at δ 3.2–3.5 ppm (spirocyclic CH2) and δ 8.1–8.3 ppm (pyridine protons).
  • HPLC Purity : ≥98% achieved via reverse-phase chromatography.

Q & A

Q. Q1. What are the key synthetic challenges in preparing 8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane dihydrochloride, and how can they be methodologically addressed?

Answer: The synthesis of this compound involves challenges such as:

  • Spirocyclic ring formation : Achieving regioselectivity in forming the 1-thia-4,8-diazaspiro[4.5]decane core requires careful control of reaction conditions (e.g., temperature, solvent polarity). Column chromatography or recrystallization is often necessary for purification due to byproduct formation .
  • Pyridine functionalization : Introducing the 3-chloro-5-(trifluoromethyl)pyridinyl group demands selective coupling reactions (e.g., Suzuki-Miyaura cross-coupling) with halogenated intermediates. Optimizing catalyst systems (e.g., Pd(PPh₃)₄) and protecting group strategies can enhance yields .
  • Salt formation : Converting the free base to the dihydrochloride salt requires pH-controlled precipitation. Characterization via X-ray crystallography or differential scanning calorimetry (DSC) is critical to confirm salt stability .

Q. Q2. What analytical techniques are essential for confirming the structural integrity of this compound?

Answer: A multi-technique approach is required:

  • NMR spectroscopy : ¹H/¹³C NMR can resolve spirocyclic stereochemistry and confirm the pyridinyl substitution pattern. For example, splitting patterns in aromatic regions distinguish trifluoromethyl and chloro substituents .
  • Mass spectrometry (HRMS) : High-resolution MS validates molecular formula (e.g., [M+H]⁺ or [M-Cl]⁻ ions) and detects isotopic signatures from chlorine/fluorine .
  • X-ray crystallography : Resolves absolute configuration of the spirocyclic system, particularly when stereoisomers are possible .

Advanced Research Questions

Q. Q3. How can computational methods aid in predicting the reactivity of the trifluoromethylpyridine moiety during derivatization?

Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model:

  • Electrophilic substitution : Predicting regioselectivity in halogenation or nitration reactions by analyzing electron density maps of the pyridine ring .
  • Steric effects : Trifluoromethyl groups induce steric hindrance; molecular dynamics simulations can optimize reaction pathways to avoid undesired side products .
  • Solvent interactions : COSMO-RS simulations guide solvent selection to stabilize transition states during coupling reactions .

Q. Q4. What strategies resolve contradictions between theoretical predictions and experimental data in pharmacological studies of this compound?

Answer: Discrepancies often arise in:

  • Binding affinity vs. bioactivity : If computational docking (e.g., AutoDock Vina) predicts strong target binding but in vitro assays show low activity, check for:
    • Metabolic instability : Use LC-MS to identify degradation products in plasma .
    • Off-target effects : Employ kinome-wide profiling or thermal shift assays to detect unintended interactions .
  • Spectral mismatches : If experimental NMR shifts deviate from predicted values (e.g., due to dynamic proton exchange), use variable-temperature NMR or deuterated solvents to clarify .

Q. Q5. How can the spirocyclic system be modified to enhance pharmacokinetic properties without compromising target affinity?

Answer: Structure-activity relationship (SAR) studies suggest:

  • Ring size variation : Replacing the spiro[4.5]decane with spiro[4.4]nonane may reduce conformational flexibility, improving metabolic stability (see analogs in ).
  • Heteroatom substitution : Replacing sulfur with oxygen (1-oxa analogs) alters logP and solubility, as demonstrated in related spirocyclic compounds .
  • Prodrug strategies : Esterification of the secondary amine in the diazaspiro system can enhance oral bioavailability, with enzymatic cleavage in vivo restoring activity .

Q. Q6. What interdisciplinary approaches are critical for studying this compound’s interactions with biological targets?

Answer:

  • Biophysical assays : Surface plasmon resonance (SPR) quantifies binding kinetics to receptors (e.g., GPCRs), while cryo-EM resolves structural details of complex formation .
  • Metabolomics : Untargeted LC-HRMS identifies metabolites in hepatic microsomal assays, guiding toxicity assessments .
  • Cheminformatics : Machine learning models (e.g., Random Forest) trained on spirocyclic compound databases predict ADME properties and off-target risks .

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